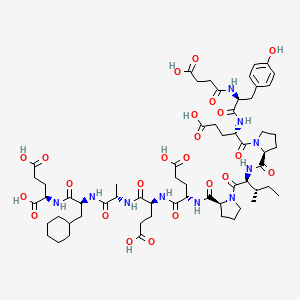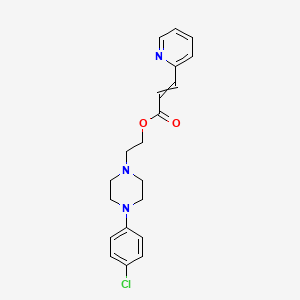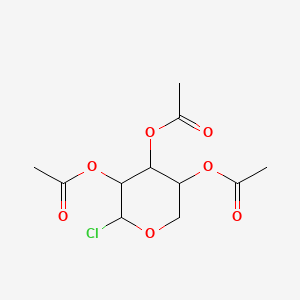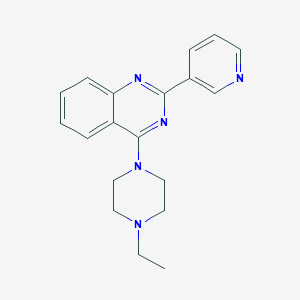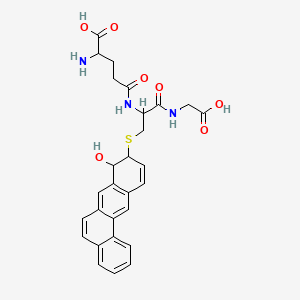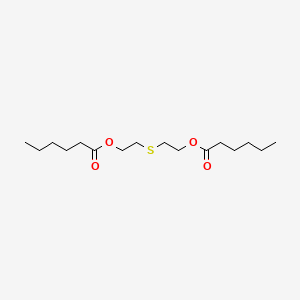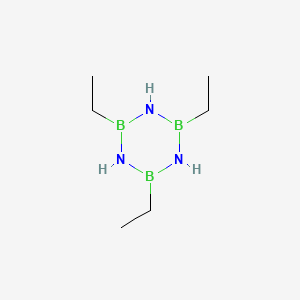
2,4,6-Triethylborazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Triethylborazine is an organoboron compound with the molecular formula C6H18B3N3. It is a derivative of borazine, where the hydrogen atoms at positions 2, 4, and 6 are replaced by ethyl groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triethylborazine typically involves the reaction of boron trichloride with ethylamine in the presence of a base. The reaction proceeds through the formation of intermediate boron-ethylamine complexes, which then cyclize to form the borazine ring. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the reaction safely and efficiently. The product is then purified through distillation or recrystallization to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions: 2,4,6-Triethylborazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-oxygen compounds.
Reduction: Reduction reactions can convert it into boron-hydride derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron-oxygen compounds, while substitution reactions can produce various boron-organic derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Triethylborazine has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other boron-containing compounds.
Biology: Research is ongoing to explore its potential as a boron delivery agent in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine: Its unique properties make it a candidate for drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as boron-containing polymers and ceramics .
Wirkmechanismus
The mechanism by which 2,4,6-Triethylborazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The boron atoms in the compound can form stable complexes with various biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
2,4,6-Trimethylborazine: Similar structure but with methyl groups instead of ethyl groups.
2,4,6-Tribromoborazine: Contains bromine atoms instead of ethyl groups.
2,4,6-Trichloroborazine: Chlorine atoms replace the ethyl groups .
Uniqueness: 2,4,6-Triethylborazine is unique due to its ethyl substituents, which impart distinct chemical and physical properties compared to its methyl, bromine, or chlorine counterparts. These properties make it particularly useful in specific applications where other borazine derivatives may not be as effective .
Eigenschaften
CAS-Nummer |
7443-22-3 |
|---|---|
Molekularformel |
C6H18B3N3 |
Molekulargewicht |
164.7 g/mol |
IUPAC-Name |
2,4,6-triethyl-1,3,5,2,4,6-triazatriborinane |
InChI |
InChI=1S/C6H18B3N3/c1-4-7-10-8(5-2)12-9(6-3)11-7/h10-12H,4-6H2,1-3H3 |
InChI-Schlüssel |
YAYYLHRZXOZLCM-UHFFFAOYSA-N |
Kanonische SMILES |
B1(NB(NB(N1)CC)CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(E)-[1-(4-bromophenyl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}-3-sulfoalanine](/img/structure/B14157699.png)
![5-[(2-chloro-5-methylphenoxy)methyl]-4-(tetrahydrofuran-2-ylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B14157702.png)

